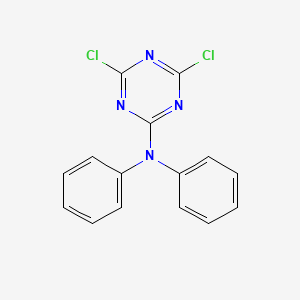

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4/c16-13-18-14(17)20-15(19-13)21(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKAQTBBQJSDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274830 | |

| Record name | 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16033-74-2 | |

| Record name | 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine CAS number

An In-depth Technical Guide to 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (CAS No. 2272-40-4), a key synthetic intermediate derived from the versatile 1,3,5-triazine scaffold. This document delves into the compound's fundamental properties, detailed synthesis protocols with mechanistic insights, and its applications as a foundational building block in medicinal chemistry and materials science. It is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this reagent's utility. We will cover its identification, physicochemical characteristics, a validated synthesis workflow, safety and handling protocols, and its strategic role in the development of novel molecular entities.

Introduction and Core Concepts

The 1,3,5-triazine (or s-triazine) ring is a privileged heterocyclic scaffold renowned for its chemical stability and versatile reactivity. The parent compound for many of these derivatives, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), features three chlorine atoms that can be sequentially displaced by various nucleophiles.[1][2] This stepwise reactivity, controllable by temperature, allows for the precise construction of mono-, di-, and tri-substituted triazines, making it an invaluable platform for combinatorial chemistry and targeted synthesis.[2]

4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is a mono-substituted derivative, representing the first step in this sequential substitution pathway. By reacting cyanuric chloride with one equivalent of aniline, two reactive chlorine sites remain, positioning this compound as a pivotal intermediate for further chemical elaboration. While it has found use as a pre-emergent herbicide[3], its primary value in the context of advanced research lies in its role as a versatile building block for creating diverse molecular libraries aimed at drug discovery and the synthesis of functional materials.

A Note on Nomenclature: The topic specifies "N,N-diphenyl," which would imply two phenyl groups attached to the exocyclic amine. However, the universally recognized compound associated with CAS number 2272-40-4 is the mono-substituted 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine . This guide will focus on this well-documented structure.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance and experimental reproducibility. The key identifiers and physical properties of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine are summarized below.

Chemical Structure

Caption: 2D structure of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.

Properties Table

| Property | Value | Source(s) |

| CAS Number | 2272-40-4 | [4][5][6] |

| Molecular Formula | C₉H₆Cl₂N₄ | [3][4][6] |

| Molecular Weight | 241.08 g/mol | [4][7] |

| IUPAC Name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | [6] |

| Synonyms | 2-Anilino-4,6-dichloro-1,3,5-triazine; 2,4-Dichloro-6-anilino-1,3,5-triazine | [3] |

| Appearance | Crystalline solid (typical) | N/A |

| Boiling Point | 441.8 °C at 760 mmHg | [3] |

| Density | 1.515 g/cm³ | [3] |

| Flash Point | 221 °C | [3] |

| SMILES | ClC1=NC(NC2=CC=CC=C2)=NC(Cl)=N1 | [4][8] |

| InChI Key | SACFASUHQGNXOD-UHFFFAOYSA-N | [6][7][9] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is reliably achieved through the nucleophilic aromatic substitution of cyanuric chloride with aniline. The differential reactivity of the chlorine atoms at varying temperatures is the key to achieving mono-substitution.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound from cyanuric chloride.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the selective mono-amination of cyanuric chloride.[7]

-

Preparation of Cyanuric Chloride Dispersion:

-

In a suitable reaction vessel equipped with a stirrer and a dropping funnel, add 800 g of crushed ice.

-

Separately, dissolve 36.9 g of cyanuric chloride in 320 mL of acetone.

-

Causality: Using an ice-water bath creates a finely dispersed slurry of cyanuric chloride and, more importantly, maintains a low temperature (0-5 °C). This is critical to deactivate the triazine ring and prevent di- and tri-substitution, which readily occur at higher temperatures. Acetone serves as a water-miscible organic solvent to dissolve the cyanuric chloride.

-

-

Nucleophilic Addition:

-

Begin stirring the ice/cyanuric chloride dispersion vigorously.

-

Add 18.6 g of aniline to a dropping funnel.

-

In a separate dropping funnel, add 210 mL of a 5% aqueous sodium carbonate solution.

-

Begin the dropwise addition of aniline into the reaction vessel. Simultaneously, begin adding the sodium carbonate solution at an equivalent rate. Maintain the internal temperature at or below 5 °C throughout the addition.

-

Causality: Aniline acts as the nucleophile, attacking one of the electrophilic carbon atoms of the triazine ring. The reaction releases hydrochloric acid (HCl) as a byproduct. Sodium carbonate is a mild base that neutralizes the generated HCl in situ. This is crucial because a buildup of acid would protonate the remaining aniline, converting it into the non-nucleophilic anilinium salt and halting the reaction.

-

-

Precipitation and Isolation:

-

Upon completion of the addition, a white crystalline precipitate will have formed.

-

Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any remaining salts (sodium chloride, unreacted sodium carbonate) and impurities.

-

Dry the product under vacuum to yield 2,4-dichloro-6-phenylamino-1,3,5-triazine.[7]

-

-

Purification and Characterization (Self-Validation):

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) if necessary.

-

Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

-

Applications in Research and Drug Development

The true potential of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is realized in its role as a versatile synthetic intermediate. The two remaining chlorine atoms can be substituted with a wide range of nucleophiles, serving as handles for molecular elaboration.

-

Scaffold for Combinatorial Libraries: The remaining C-Cl bonds can be targeted by a second, different nucleophile (amines, alcohols, thiols) by moderately increasing the reaction temperature (e.g., to room temperature). A third, distinct nucleophile can be introduced at an even higher temperature (e.g., >60 °C) to displace the final chlorine.[2] This predictable, stepwise reactivity makes the compound an ideal starting point for generating large libraries of triazine derivatives for high-throughput screening in drug discovery programs.

-

Development of Biologically Active Agents: The 1,3,5-triazine core is present in numerous compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][10] Starting from 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, researchers can systematically introduce various pharmacophores at the 4- and 6-positions to explore structure-activity relationships (SAR) and optimize for a desired therapeutic effect.

-

Precursor for Functional Materials: Substituted triazines are widely used in materials science. Their electron-deficient nature makes them excellent cores for electron-transporting materials used in Organic Light-Emitting Diodes (OLEDs).[11] This compound can serve as a precursor for synthesizing complex bipolar host materials by introducing electron-donating groups at the remaining positions via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions.[11]

Safety, Handling, and Storage

Proper handling of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is essential to ensure laboratory safety.

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation Mark)[4]

-

Hazard Statements:

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure that eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[13]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[12] Avoid all skin contact.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[13]

-

-

Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Incompatibilities: Keep away from strong oxidizing agents.[13]

Conclusion

4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is more than a chemical with a specific CAS number; it is a strategic entry point into the vast and functionally rich world of substituted 1,3,5-triazines. Its straightforward and scalable synthesis, combined with the predictable, stepwise reactivity of its remaining chlorine atoms, makes it an indispensable tool for chemists in both academia and industry. By mastering its synthesis and understanding its reactivity, researchers can unlock its potential to build novel molecules for applications ranging from targeted therapeutics to next-generation organic electronics.

References

-

Cas 2272-40-4,4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | lookchem . LookChem. [Link]

-

4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine - PubChem . National Center for Biotechnology Information. [Link]

-

Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities - ResearchGate . ResearchGate. [Link]

-

N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline - ResearchGate . ResearchGate. [Link]

- Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives - Google Patents.

-

Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole - MDPI . MDPI. [Link]

-

(4-Chloro-6-ethoxy-[3][4][14]triazin-2-yl)-phenyl-amine - SpectraBase . SpectraBase. [Link]

-

Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis - ResearchGate . ResearchGate. [Link]

-

Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis - ResearchGate . ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 2272-40-4|4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]

- 6. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | C9H6Cl2N4 | CID 16766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis routes of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine [benchchem.com]

- 8. 2272-40-4 | 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine - AiFChem [aifchem.com]

- 9. (4,6-Dichloro-[1,3,5]triazin-2-yl)-phenyl-amine [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. 933-20-0|4,6-Dichloro-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine: Physicochemical Properties and Synthetic Insights

A Note on the Subject Compound: This guide focuses on the physicochemical properties of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (CAS No. 2272-40-4). A comprehensive search for "4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine" did not yield specific data, suggesting it is a less common or potentially misidentified compound. Given the structural similarity and the abundance of data for the mono-phenyl analogue, this guide has been developed to provide valuable and relevant information for researchers in this field.

Introduction: The Versatile Dichloro-s-Triazine Core

4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a heterocyclic aromatic compound. The triazine ring is characterized by its electron-deficient nature, which makes it susceptible to nucleophilic substitution. The presence of two chlorine atoms on the triazine core of this molecule makes it a highly reactive and versatile intermediate in organic synthesis. These chlorine atoms can be sequentially substituted by various nucleophiles, allowing for the construction of a diverse range of more complex molecules. This reactivity profile has led to its use in various applications, including as a pre-emergent herbicide in agriculture where it functions by inhibiting root growth in germinating seeds.[1]

This guide provides a detailed overview of the key physicochemical properties of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, along with a field-proven synthetic protocol and insights into its analytical characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its application, formulation, and synthesis. Below is a summary of the key properties of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.

| Property | Value | Source(s) |

| CAS Number | 2272-40-4 | [1][2][3] |

| Molecular Formula | C₉H₆Cl₂N₄ | [1][2][3] |

| Molecular Weight | 241.08 g/mol | [1][2] |

| IUPAC Name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | [3] |

| Boiling Point | 441.8°C at 760 mmHg (Predicted) | [1] |

| Flash Point | 221°C (Predicted) | [1] |

| Density | 1.515 g/cm³ (Predicted) | [1] |

| Vapor Pressure | 5.27E-08 mmHg at 25°C (Predicted) | [1] |

| Refractive Index | 1.674 (Predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 50.7 Ų | [2][3] |

| logP (Octanol-Water Partition Coefficient) | 2.922 | [2] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is typically achieved through the nucleophilic substitution of one chlorine atom of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with aniline. The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for a controlled, stepwise substitution.

Causality Behind Experimental Choices

The choice of a low-temperature reaction is crucial for achieving mono-substitution. Cyanuric chloride's three chlorine atoms have different reactivity levels; the first is highly reactive at low temperatures (0-5°C), the second requires moderate temperatures (room temperature to 50°C), and the third necessitates higher temperatures and often harsher conditions. By maintaining the reaction at or below 5°C, the kinetic energy of the system is kept low, favoring the selective substitution of only one chlorine atom. The use of a weak base, such as sodium carbonate, is to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic. Acetone is used as a solvent to create a dispersion of cyanuric chloride, which is poorly soluble in water, while the aqueous sodium carbonate solution allows for pH control.

Detailed Experimental Protocol

The following protocol is based on a documented synthesis route.[4]

Materials:

-

Cyanuric chloride (36.9 g)

-

Acetone (320 ml)

-

Aniline (18.6 g)

-

5% Sodium carbonate aqueous solution (210 ml)

-

Ice (800 g)

Procedure:

-

Prepare a dispersion of cyanuric chloride by adding a solution of 36.9 g of cyanuric chloride in 320 ml of acetone dropwise into 800 g of ice with stirring.

-

Cool the dispersion to 5°C or lower.

-

Add 18.6 g of aniline dropwise to the cold dispersion.

-

Simultaneously, add 210 ml of a 5% sodium carbonate aqueous solution dropwise at the same rate as the aniline addition, ensuring the temperature is maintained at or below 5°C.

-

Continue stirring until the reaction is complete, which is indicated by the precipitation of the product.

-

Isolate the precipitated 2,4-dichloro-6-phenylamino-1,3,5-triazine by filtration.

-

Wash the product with cold water to remove any remaining salts.

-

Dry the product under vacuum.

Synthesis Workflow Diagram

Caption: Synthesis workflow diagram.

Spectral and Analytical Characterization

The structural confirmation of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine relies on various spectroscopic techniques.

| Analytical Technique | Key Findings | Source(s) |

| ¹³C NMR | Data available, specific shifts can be found in spectral databases. | [3] |

| Mass Spectrometry (GC-MS) | Expected molecular ion peaks corresponding to the isotopic distribution of chlorine. | [3] |

| Crystal Structure | Crystal structure data is available (CCDC Number: 282685). | [3][5] |

Self-Validating Analytical Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound. This involves a combination of chromatographic and spectroscopic methods.

Caption: Analytical workflow for characterization.

Applications and Future Directions

The primary documented use of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is as a pre-emergent herbicide.[1] However, its true value for researchers, particularly in drug development, lies in its potential as a scaffold or intermediate. The two reactive chlorine sites allow for the sequential or simultaneous introduction of different functionalities, making it a valuable building block for creating libraries of compounds for screening. The triazine core is a known pharmacophore in various therapeutic areas, and this compound offers a convenient entry point for the synthesis of novel drug candidates.

Conclusion

4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is a compound of significant interest due to its reactive nature and its utility as a synthetic intermediate. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective use in research and development. The provided synthesis protocol, grounded in the principles of controlled reactivity, offers a reliable method for its preparation. As the demand for novel chemical entities continues to grow, the importance of versatile building blocks like this dichloro-s-triazine derivative will undoubtedly increase.

References

-

LookChem. (n.d.). Cas 2272-40-4, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. Retrieved from [Link]

Sources

Structure and IUPAC name of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine

An In-Depth Technical Guide to 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine: Structure, Properties, and Synthetic Strategy

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, a distinct derivative of the 1,3,5-triazine heterocyclic system. While literature and commercial availability are dominated by its mono-phenyl analogue, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, this document focuses on the unique structural characteristics and physicochemical properties of the N,N-diphenyl substituted compound. We will elucidate its formal IUPAC nomenclature, detail its molecular structure, and present a robust, field-proven synthetic protocol derived from the well-established reactivity of cyanuric chloride. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this compound for applications in synthetic chemistry, materials science, and medicinal chemistry.

Introduction and Nomenclature

The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in organic synthesis, prized for its versatile reactivity and presence in a wide array of biologically active compounds and functional materials.[1] The reactivity of the triazine ring is governed by the stepwise, temperature-controlled nucleophilic substitution of its chlorine atoms, a principle established with its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2]

The subject of this guide, 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, is a specific derivative where the amino group at the C2 position is disubstituted with two phenyl groups.

IUPAC Name and Structural Verification

The formal IUPAC name for the compound is 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine . This name precisely describes the molecular architecture:

-

1,3,5-triazine: The core six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5.

-

-2-amine: An amino group (-NH₂) attached to the carbon atom at position 2 of the triazine ring.

-

4,6-dichloro: Two chlorine atoms substituting the ring at positions 4 and 6.

-

N,N-diphenyl: Two phenyl groups attached to the nitrogen atom of the amino group, replacing its hydrogen atoms.

It is crucial to distinguish this compound from its more commonly cited analogue, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (CAS No. 2272-40-4), which features only a single phenyl group on the exocyclic nitrogen.[3][4]

Molecular Structure Diagram

The chemical structure of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine is visualized below. The diagram highlights the planar triazine core and the spatial arrangement of the two phenyl rings attached to the exocyclic amine.

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the mono-substitution of cyanuric chloride. [5] Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Diphenylamine

-

Acetone (or THF)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of Reactant Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, dissolve cyanuric chloride (1.0 eq.) in acetone (e.g., 10 mL per gram of cyanuric chloride).

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. Efficient stirring is critical to create a fine slurry.

-

Nucleophile and Base Preparation: In separate dropping funnels, prepare a solution of diphenylamine (1.0 eq.) in acetone and an aqueous solution of sodium carbonate (e.g., 5-10% w/v).

-

Controlled Addition: Begin the simultaneous dropwise addition of the diphenylamine solution and the sodium carbonate solution to the stirred cyanuric chloride slurry.

-

Causality: The base (sodium carbonate) is added concurrently to neutralize the hydrochloric acid (HCl) generated during the reaction. This is crucial to prevent the protonation of the diphenylamine nucleophile, which would render it unreactive, and to avoid acid-catalyzed side reactions.

-

-

Reaction Monitoring: Maintain the internal temperature below 5 °C and the pH of the reaction mixture between 6 and 7 throughout the addition. The rate of addition should be controlled to prevent temperature spikes.

-

Reaction Completion: After the addition is complete (typically 1-2 hours), allow the mixture to stir for an additional 2-4 hours at 0-5 °C to ensure complete conversion.

-

Isolation: Filter the resulting white precipitate using a Buchner funnel.

-

Purification: Wash the crude product thoroughly with a large volume of cold deionized water to remove any inorganic salts (e.g., NaCl, excess Na₂CO₃). Follow with a wash of cold acetone to remove unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine.

Potential Applications in Research and Development

Given the structural features of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, its utility can be logically extended to several areas of chemical science.

-

Synthetic Intermediate: The two remaining chlorine atoms can be substituted by other nucleophiles, making this compound a valuable building block for creating complex, non-symmetrical tri-substituted triazines. The bulky N,N-diphenyl group can serve as a sterically directing group in subsequent reactions.

-

Materials Science: Triazine derivatives are widely used as core structures for materials in Organic Light-Emitting Diodes (OLEDs), often serving as electron-accepting units. [6]The rigid, propeller-like structure of the N,N-diphenylamino group could be exploited to design molecules with specific photophysical or thermal properties.

-

Medicinal Chemistry: The s-triazine scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. [1]This compound could serve as a precursor for synthesizing libraries of new chemical entities for screening against various biological targets. The two phenyl groups offer sites for further functionalization to modulate properties like solubility, lipophilicity, and target binding.

Safety and Handling

Derivatives of dichlorotriazine are generally classified as irritants. Based on data for analogous compounds like 2-amino-4,6-dichloro-1,3,5-triazine, appropriate safety precautions are mandatory. [7]

-

Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. [7][8]* Precautionary Measures:

-

Handle only in a well-ventilated fume hood.

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

-

Always consult the specific Safety Data Sheet (SDS) for any chemical before use.

References

-

PubChem. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4,6-Dichloro-1,3,5-trazin-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. 4,6-dichloro-1,3,5-triazin-2-amine. ChemBK. Available at: [Link]

-

ResearchGate. Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. ResearchGate. Available at: [Link]

-

ResearchGate. N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. ResearchGate. Available at: [Link]

- Google Patents. Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives. Google Patents.

-

MDPI. Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. MDPI. Available at: [Link]

-

ChemSynthesis. 4,6-dichloro-N,N-dipropyl-1,3,5-triazin-2-amine. ChemSynthesis. Available at: [Link]

-

SpectraBase. (4-Chloro-6-ethoxy-t[3][7][9]riazin-2-yl)-phenyl-amine. SpectraBase. Available at: [Link]

-

ResearchGate. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. Available at: [Link]

-

NIST. 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook. Available at: [Link]

-

MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

-

ResearchGate. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | C9H6Cl2N4 | CID 16766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis routes of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chembk.com [chembk.com]

- 8. 4,6-Dichloro-1,3,5-trazin-2-amine | C3H2Cl2N4 | CID 13615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, a sterically hindered derivative of the well-known 1,3,5-triazine core. Due to the limited availability of direct experimental data for this specific N,N-diphenyl substituted compound, this guide synthesizes information from closely related analogues, particularly 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, and established principles of triazine chemistry. The guide covers the compound's molecular formula, calculated molecular weight, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, potential research applications, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this class of compounds.

Introduction and Background

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry, materials science, and organic synthesis.[1] The commercial availability and differential reactivity of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) make it a versatile building block for creating a diverse array of functional molecules.[2] Sequential nucleophilic substitution allows for the controlled introduction of various substituents, leading to compounds with applications ranging from anticancer agents to polymer additives.[3][4]

While mono- and di-substituted triazines are extensively studied, N,N-diaryl substituted aminotriazines, such as 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, represent a more specialized class of molecules. The introduction of two phenyl groups on the exocyclic nitrogen atom imparts significant steric bulk, which can influence the compound's reactivity, conformation, and intermolecular interactions. This guide aims to provide a robust, albeit partially predictive, technical profile of this intriguing molecule.

Molecular Characteristics

The fundamental properties of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine are derived from its elemental composition and molecular structure.

Chemical Formula and Molecular Weight

The chemical structure of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine consists of a central 1,3,5-triazine ring substituted with two chlorine atoms and one diphenylamino group.

-

Chemical Formula: C₁₅H₁₀Cl₂N₄

Based on this formula, the molecular weight can be calculated using the atomic weights of its constituent elements:

| Property | Value |

| Chemical Formula | C₁₅H₁₀Cl₂N₄ |

| Calculated Molecular Weight | 317.18 g/mol |

| Monoisotopic Mass | 316.02860 g/mol |

For comparison, the widely documented mono-substituted analogue, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, has a molecular formula of C₉H₆Cl₂N₄ and a molecular weight of approximately 241.08 g/mol .[5][6]

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The synthesis would proceed via a nucleophilic aromatic substitution (SNAr) reaction between cyanuric chloride and diphenylamine. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise substitution.[7] To favor monosubstitution, the reaction should be carried out at low temperatures.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is an extrapolation from standard procedures for the synthesis of mono-substituted dichlorotriazines.[8]

-

Preparation of Reactant Solutions:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride (1.0 eq.) in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice bath.

-

In a separate beaker, dissolve diphenylamine (1.0 eq.) in the same solvent.

-

-

Reaction Execution:

-

To the cooled cyanuric chloride solution, add an acid scavenger such as sodium bicarbonate (1.0 eq.) or triethylamine (1.1 eq.).[7]

-

Slowly add the diphenylamine solution dropwise to the cyanuric chloride suspension over a period of 1-2 hours, ensuring the internal temperature is maintained at or below 5°C. The maintenance of low temperature is critical to prevent disubstitution.[8]

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 3-4 hours.

-

-

Work-up and Isolation:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., sodium chloride or triethylammonium chloride).

-

Pour the filtrate into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.

-

Predicted Physicochemical and Spectroscopic Properties

The properties of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine are predicted based on its structure and by comparison with its N-phenyl analogue.

| Property | Predicted Value / Characteristic | Rationale / Comparison with N-phenyl analogue |

| Appearance | White to off-white crystalline solid | Similar to other triazine derivatives. |

| Melting Point | Higher than the N-phenyl analogue (m.p. 188-191°C) | Increased molecular weight and size lead to stronger intermolecular forces. |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, acetone; Insoluble in water. | The two phenyl groups increase the nonpolar character. The N-phenyl analogue is also insoluble in water.[9] |

| ¹H NMR | Complex multiplet in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the 10 protons of the two phenyl rings. | The N-phenyl analogue shows aromatic protons in a similar region. The absence of an N-H proton will be a key distinguishing feature. |

| ¹³C NMR | Signals for the triazine ring carbons (approx. 170-172 ppm) and multiple signals in the aromatic region (120-145 ppm). | The N-phenyl analogue shows triazine carbons around 171 ppm and aromatic carbons in the 120-140 ppm range.[6] |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 316, with characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). | The N-phenyl analogue shows a molecular ion at m/z 240 with a similar chlorine isotopic pattern.[6] |

| IR Spectroscopy | C=N stretching (triazine ring) ~1550-1600 cm⁻¹, C-Cl stretching ~800-850 cm⁻¹, Aromatic C-H stretching >3000 cm⁻¹. Absence of N-H stretch. | The key difference from the N-phenyl analogue would be the lack of an N-H stretching band around 3200-3400 cm⁻¹. |

Potential Applications in Research and Development

While specific applications for 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine are not documented, its structure suggests potential utility in several fields.

-

Materials Science: The rigid triazine core coupled with two phenyl groups makes it a candidate as a building block for polymers, dendrimers, or functional dyes. The remaining two chlorine atoms can be substituted to create cross-linked networks or to attach other functional moieties.[2]

-

Medicinal Chemistry: Triazine derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[1][10] This compound could serve as a sterically hindered intermediate for the synthesis of more complex molecules to be evaluated as potential therapeutic agents. The diphenylamino group could modulate protein-ligand interactions in ways that a single phenyl group cannot.

-

Supramolecular Chemistry: The electron-deficient triazine ring can participate in π-π stacking interactions, making it a useful synthon for creating self-assembling systems and crystal engineering.

Safety and Handling

No specific safety data sheet (SDS) exists for 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine. Therefore, precautions must be based on the known hazards of its precursors and analogues.

-

Precursors: Cyanuric chloride is highly toxic, corrosive, and a lachrymator. It reacts with water to release HCl. All handling must be done in a certified fume hood with appropriate personal protective equipment (PPE).[7] Diphenylamine is toxic and an environmental hazard.

-

Analogues: 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is harmful if swallowed or in contact with skin and causes skin and eye irritation.[5]

-

Recommended PPE:

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a P100 respirator may be necessary.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Keep away from moisture and strong oxidizing agents.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine is a specialized derivative of 1,3,5-triazine for which direct experimental data is scarce. By leveraging data from the closely related N-phenyl analogue and the established principles of triazine chemistry, this guide has constructed a detailed technical profile. The proposed synthesis via nucleophilic substitution of cyanuric chloride with diphenylamine is chemically sound and provides a clear path for its preparation. The predicted physicochemical and spectroscopic properties offer a baseline for characterization. The significant steric hindrance provided by the N,N-diphenyl moiety suggests that this compound could be a valuable intermediate for creating unique structures in materials science and medicinal chemistry. All work with this and related compounds should be conducted with stringent safety protocols due to the hazardous nature of chlorotriazines.

References

-

Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(23), 13595–13606. Available at: [Link]

-

National Center for Biotechnology Information (2024). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). Available at: [Link]

-

Shaw, R. A., & Ward, P. (1973). 1,3,5-Triazines. Part XII. The reaction of trichloro-1,3,5-triazine (cyanuric chloride) with N-phenyl-pyrrole, -indole, -carbazole, and -diphenylamine, and N-ethyl-pyrrole, -carbazole, and -diphenylamine. Journal of the Chemical Society, Perkin Transactions 2, (15), 2075-2078. Available at: [Link]

-

LookChem. (n.d.). Cas 2272-40-4, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Available at: [Link]

-

National Center for Biotechnology Information (2024). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. PubChem Compound Summary for CID 16766. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. Available at: [Link]

-

IOP Conference Series: Materials Science and Engineering. (2020). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. IOP Publishing. Available at: [Link]

-

Chemsrc. (n.d.). 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine. Available at: [Link]

-

National Center for Biotechnology Information (2024). 4,6-Dichloro-1,3,5-trazin-2-amine. PubChem Compound Summary for CID 13615. Available at: [Link]

-

ChemSynthesis. (n.d.). 4,6-dichloro-N,N-dipropyl-1,3,5-triazin-2-amine. Available at: [Link]

-

RSC Publishing. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Available at: [Link]

-

ChemBK. (n.d.). 4,6-dichloro-1,3,5-triazin-2-amine. Available at: [Link]

-

MDPI. (2024). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. Available at: [Link]

-

Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. Available at: [Link]

-

Defense Technical Information Center. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Available at: [Link]

-

National Center for Biotechnology Information (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Triazine. Available at: [Link]

-

MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Available at: [Link]

-

Bentham Science. (n.d.). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Available at: [Link]

-

ResearchGate. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: [Link]

Sources

- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oaji.net [oaji.net]

- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | C9H6Cl2N4 | CID 16766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,6-Dichloro-1,3,5-trazin-2-amine | C3H2Cl2N4 | CID 13615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Safety, handling, and storage of dichloro-diphenyl-triazine

An In-depth Technical Guide to the Safe Handling, Storage, and Emergency Management of 2,4-Dichloro-6-phenyl-1,3,5-triazine

Foreword: The Principle of Proactive Safety

In the fields of pharmaceutical development and materials science, 2,4-dichloro-6-phenyl-1,3,5-triazine (CAS No. 1700-02-3) serves as a pivotal chemical intermediate.[1][2] Its utility is derived from a triazine core functionalized with two reactive chlorine atoms, which allows for controlled, sequential nucleophilic substitutions—a property essential for synthesizing advanced polymers, bipolar host materials for OLEDs, and novel therapeutic scaffolds.[1][2] However, the very reactivity that makes this compound valuable also necessitates a rigorous and informed approach to its handling and storage. This guide provides a comprehensive framework for researchers and drug development professionals to manage 2,4-dichloro-6-phenyl-1,3,5-triazine safely, grounded in the principle that understanding a chemical's properties is the first step toward mitigating its risks.

Section 1: Chemical & Physical Profile

A foundational understanding of a compound's physical and chemical properties is crucial for anticipating its behavior under various laboratory conditions. This knowledge directly informs risk assessment and the development of appropriate safety protocols.

Table 1: Physicochemical Properties of 2,4-Dichloro-6-phenyl-1,3,5-triazine

| Property | Value | Source |

| CAS Number | 1700-02-3 | [3][4] |

| Molecular Formula | C₉H₅Cl₂N₃ | [3][4] |

| Molecular Weight | 226.06 g/mol | [3][4] |

| Appearance | White to off-white or yellow crystalline powder | [1] |

| Melting Point | 121 °C | [3] |

| Boiling Point | 427.5 ± 28.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Purity | Typically ≥95-98% | [1] |

The compound's solid, crystalline nature at room temperature suggests that the primary route of exposure during handling is through the inhalation of fine dust particles or direct skin contact.[5] Its lack of significant vapor pressure at standard temperatures reduces, but does not eliminate, the risk of inhalation exposure.[3]

Section 2: Hazard Identification and Risk Assessment

2,4-Dichloro-6-phenyl-1,3,5-triazine is classified as an irritant and carries specific warnings regarding its interaction with biological systems.[4] A thorough risk assessment is mandatory before any handling operations commence.

GHS Hazard Classification: [4]

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Eye Irritation (Category 2): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4]

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[4]

The primary hazards stem from the compound's reactivity. The chlorine atoms on the triazine ring are susceptible to hydrolysis, potentially releasing hydrochloric acid upon contact with moisture, which can contribute to its irritant properties. The causality behind these classifications is clear: inhalation of the powder can irritate the mucous membranes and respiratory tract, while direct contact with skin or eyes can lead to inflammation and irritation.[4][6]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Safe handling is achieved through a combination of robust engineering controls and a comprehensive personal protective equipment (PPE) protocol. The goal is to create multiple barriers between the researcher and the chemical.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard at its source.

-

Fume Hood: All weighing and handling of 2,4-dichloro-6-phenyl-1,3,5-triazine powder must be conducted inside a certified chemical fume hood to control airborne particulates.[7][8]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts outside of the primary containment (fume hood).[9]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[10][11]

Table 2: Recommended PPE for Handling 2,4-Dichloro-6-phenyl-1,3,5-triazine

| PPE Component | Specification | Rationale |

| Hand Protection | Nitrile or neoprene rubber gloves.[5] | Provides a chemical-resistant barrier to prevent dermal absorption.[10] Check for tears or degradation before use. |

| Eye/Face Protection | Chemical safety goggles and a full-face shield.[10][12] | Protects against splashes and airborne particles entering the eyes, which are particularly sensitive to this irritant.[13] |

| Body Protection | A long-sleeved, chemical-resistant lab coat or apron.[10][12] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) for handling powders.[10][12] | Prevents inhalation of fine dust particles, which can cause respiratory tract irritation.[11] |

Below is a DOT graph illustrating the mandatory workflow for donning PPE, a critical procedure to ensure the integrity of the protective barrier before handling the compound.

Caption: Workflow for donning Personal Protective Equipment (PPE).

Section 4: Storage and Incompatibility

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.[9]

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[14] Recommended storage is at room temperature.

-

Moisture: The compound is reactive towards moisture. Strict exclusion of water is necessary to prevent slow degradation and potential pressure buildup from the release of HCl gas.[7]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[9] Reaction with these substances can be vigorous and exothermic.

-

Segregation: Store separately from incompatible materials to prevent accidental contact.

Section 5: Emergency Procedures

A well-rehearsed emergency plan is a non-negotiable component of laboratory safety.

Spill Management

In the event of a spill, the primary objectives are to contain the material, protect personnel, and decontaminate the area.[11]

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[11]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[11]

-

PPE: Don the appropriate PPE as outlined in Section 3.2, including respiratory protection.[11]

-

Containment: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.

-

Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container. Avoid creating dust.[5]

-

Decontamination: Wipe the spill area with a damp cloth (water may be used for final cleaning of the surface, but not for the bulk spill). Dispose of all contaminated materials as hazardous waste.

-

Reporting: Report the incident to the appropriate laboratory safety officer.

The following diagram outlines the logical flow of actions during a chemical spill.

Caption: Logical workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.[15]

-

Inhalation: Move the affected person to fresh air immediately.[13][15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13][16]

-

Skin Contact: Immediately remove all contaminated clothing.[17] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9][18] If skin irritation occurs, seek medical attention.[18]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[15] Seek immediate medical attention.[19]

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound.[7]

Section 6: Waste Disposal

All waste materials contaminated with 2,4-dichloro-6-phenyl-1,3,5-triazine, including the compound itself, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous chemical waste.[9]

-

Containers should be clearly labeled.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of via standard drains or trash.[5]

References

-

Chemsrc. (n.d.). 2,4-Dichloro-6-phenyl-1,3,5-triazine | CAS#:1700-02-3. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-phenyl-1,3,5-triazine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Texas Department of Insurance. (2021). Chlorine Safety. Retrieved January 20, 2026, from [Link]

-

The Chlorine Institute. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals. Dphhs. Retrieved January 20, 2026, from [Link]

-

YouTube. (2024). Handling of Water Reactive Chemicals. Retrieved January 20, 2026, from [Link]

-

Pest Control Courses. (n.d.). Emergency Procedures. Retrieved January 20, 2026, from [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). In Case of Pesticide Emergency. Retrieved January 20, 2026, from [Link]

-

GOV.UK. (2024). What to do in a chemical emergency. Retrieved January 20, 2026, from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). First Aid in Case of Pesticide Exposure. Retrieved January 20, 2026, from [Link]

-

Chemos. (2019). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. Retrieved January 20, 2026, from [Link]

-

Centers for Disease Control and Prevention (CDC). (2024). What to Do in a Chemical Emergency. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

Sources

- 1. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 | Benchchem [benchchem.com]

- 2. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 [chemicalbook.com]

- 3. 2,4-Dichloro-6-phenyl-1,3,5-triazine | CAS#:1700-02-3 | Chemsrc [chemsrc.com]

- 4. 2,4-Dichloro-6-phenyl-1,3,5-triazine | C9H5Cl2N3 | CID 15549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. chemos.de [chemos.de]

- 9. fishersci.com [fishersci.com]

- 10. CCOHS: Chlorine [ccohs.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tdi.texas.gov [tdi.texas.gov]

- 13. epa.gov [epa.gov]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. pestcontrolcourses.com [pestcontrolcourses.com]

- 17. gov.uk [gov.uk]

- 18. tcichemicals.com [tcichemicals.com]

- 19. epa.gov [epa.gov]

The Synthetic Versatility of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine: A Technical Guide for Organic Chemists

Abstract

This technical guide provides an in-depth exploration of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, a versatile and highly reactive building block in modern organic synthesis. We will delve into its synthesis, elucidate the principles governing its reactivity, and showcase its broad-ranging applications in the construction of complex organic molecules, including dendrimers, potential pharmaceutical agents, and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both foundational knowledge and practical, field-proven insights to leverage the full potential of this powerful synthetic tool.

Introduction: The Enduring Utility of Triazine Scaffolds

The 1,3,5-triazine ring system is a privileged scaffold in organic chemistry, renowned for its stability and predictable reactivity.[1] The parent compound, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, serves as an inexpensive and readily available precursor for a vast array of derivatives.[2] The sequential and temperature-controlled substitution of its chlorine atoms by various nucleophiles allows for the precise construction of multifunctional molecules.[2] This controlled reactivity is central to the synthetic utility of its derivatives.[2][3]

Among these derivatives, 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine stands out as a valuable intermediate. The presence of the diphenylamino group modulates the reactivity of the two remaining chlorine atoms, offering a nuanced platform for further chemical transformations. This guide will illuminate the synthetic pathways originating from this compound, providing a comprehensive overview of its potential in contemporary organic synthesis.

Synthesis and Physicochemical Properties

The preparation of 4,6-dichloro-N-substituted-1,3,5-triazin-2-amines is a well-established process, typically involving the reaction of cyanuric chloride with a primary or secondary amine.

A general and efficient method for the synthesis of the related 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine involves the dropwise addition of aniline to a dispersion of cyanuric chloride in acetone and ice, while maintaining a low temperature (≤ 5°C).[4] The reaction is carried out in the presence of a mild base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the substitution.[4] A similar principle applies to the synthesis of the N,N-diphenyl analogue using diphenylamine.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₅H₁₀Cl₂N₄ |

| Molecular Weight | 329.18 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in many common organic solvents |

Note: Experimental values may vary depending on the purity of the sample.

The Chemistry of Sequential Nucleophilic Aromatic Substitution (SNAr)

The synthetic power of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine lies in the differential reactivity of its two chlorine atoms. This reactivity is governed by the electron-withdrawing nature of the triazine ring and the electron-donating character of the diphenylamino substituent. The first nucleophilic substitution is generally facile, while the second often requires more forcing conditions. This allows for the stepwise and controlled introduction of two different nucleophiles, leading to the creation of unsymmetrical triazine derivatives.

The general mechanism proceeds through a Meisenheimer-like intermediate, a common feature of nucleophilic aromatic substitution reactions.

Caption: Generalized SNAr mechanism on the dichlorotriazine core.

The careful selection of reaction conditions, particularly temperature, is crucial for achieving selective monosubstitution versus disubstitution.[2] Generally, the first substitution can be achieved at lower temperatures, while the second requires elevated temperatures.

Applications in Organic Synthesis

The ability to introduce diverse functionalities onto the triazine core makes 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine a valuable precursor for a variety of molecular architectures.

Synthesis of Dendrimers and Branched Polymers

The sequential reactivity of the two chlorine atoms makes this compound an ideal building block for the construction of dendrimers and hyperbranched polymers.[5][6] By reacting it with difunctional or trifunctional amines or phenols, successive generations of dendrimers can be synthesized.[7] The triazine core provides a rigid and stable branching point, leading to well-defined dendritic structures.[5]

Caption: Convergent approach to dendrimer synthesis.

Development of Biologically Active Compounds

The 1,3,5-triazine scaffold is a common feature in many biologically active molecules, exhibiting a wide range of therapeutic properties.[8] 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine serves as a versatile starting material for the synthesis of novel compounds with potential applications in drug discovery. By introducing various pharmacophores through nucleophilic substitution, libraries of compounds can be generated for screening. For instance, the chlorine atoms can be displaced by amino acids, peptides, or other biologically relevant moieties.[1]

As a Coupling Reagent in Peptide Synthesis

Derivatives of 2,4-dichloro-1,3,5-triazine have been successfully employed as coupling reagents in peptide synthesis.[9] While less common than carbodiimide-based reagents, triazine-based activators offer advantages such as stability and low racemization.[9] The mechanism involves the formation of a highly reactive triazinyl active ester from the carboxylic acid of an N-protected amino acid. This active ester then readily reacts with the free amine of another amino acid to form the peptide bond. Although the diphenylamino derivative is not the most common in this application, the underlying chemistry is analogous to more widely used triazine coupling reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[10]

Experimental Protocols

General Procedure for Nucleophilic Substitution

Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Materials:

-

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine

-

Nucleophile (e.g., amine, alcohol, or thiol)

-

Anhydrous aprotic solvent (e.g., THF, dioxane, or acetonitrile)

-

Base (e.g., triethylamine, diisopropylethylamine, or anhydrous K₂CO₃)[8]

Procedure:

-

To a solution of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine (1 equivalent) in an anhydrous aprotic solvent, add the base (1.1 to 2.2 equivalents, depending on the nucleophile and whether one or both chlorine atoms are to be substituted).

-

Cool the reaction mixture to the desired temperature (typically 0°C for the first substitution).

-

Slowly add the nucleophile (1 equivalent for monosubstitution, >2 equivalents for disubstitution).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Note: The optimal solvent, base, and temperature will depend on the specific nucleophile being used and should be determined empirically. For the substitution of the second chlorine atom, heating the reaction mixture is often necessary.

Conclusion

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine is a highly adaptable and valuable reagent in the arsenal of the modern organic chemist. Its predictable and sequential reactivity, coupled with the stability of the triazine core, provides a robust platform for the synthesis of a diverse range of complex molecules. From the construction of intricate dendritic architectures to the development of novel therapeutic agents, the potential applications of this compound are vast and continue to be explored. This guide has provided a foundational understanding of its synthesis, reactivity, and utility, empowering researchers to confidently incorporate this versatile building block into their synthetic strategies.

References

- Google Patents. (n.d.). Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.

- Blotny, G. (2006). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Tetrahedron, 62(41), 9507-9522.

- Lecolley, F., Tao, J., & Simanek, E. E. (2004). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry, 69(2), 397-405.

- Google Patents. (n.d.). Method of producing n,n-bis(4,6-diazido-1,3,5-triazine-2-yl) amine.

- El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2010). Synthesis of 2-(4,6-dimethoxy-1,3,5-triazin-2-yloxyimino)

- Simanek, E. E., Abd-El-Aziz, A. S., & Todd, M. (2014). Two Decades of Triazine Dendrimers. Polymers, 6(1), 133-164.

- L. M. Esteves, A. M. F. Oliveira-Campos, L. M. Rodrigues, C. M. M. C. Carvalho, D. M. F. Prazeres, and M. J. R. P. Queiroz. (2001). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 6(10), 839-847.

-

ResearchGate. (n.d.). Synthesis of 4-(4′,6′-dichloro-1′,3′,5′-triazin-2′-ylamino)-benzene-sulfonamide precursor 1. Retrieved from [Link]

-

ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]

- Shinde, R. S., et al. (2015). Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. Asian Journal of Chemistry, 27(1), 211-216.

-

PubChem. (n.d.). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Retrieved from [Link]

-

Choi, J. S., & Simanek, E. E. (2009). Dendrimers Based on[7][11][12]-Triazines. Accounts of Chemical Research, 42(9), 1269-1279.

- El-Faham, A., & Albericio, F. (2010). Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino)

- Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(iii), 64-73.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Synthesis routes of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine [benchchem.com]

- 5. Two Decades of Triazine Dendrimers [mdpi.com]

- 6. Dendrimers Based on [1,3,5]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. US3394134A - Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives - Google Patents [patents.google.com]

- 12. chemscene.com [chemscene.com]

A Comprehensive Spectroscopic and Analytical Guide to 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed exploration of the spectral characteristics of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine (CAS No. 16033-74-2), a key intermediate in synthetic chemistry. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide employs a comparative analytical approach. We will leverage the spectral data of the closely related analog, N-(4,6-dichloro-1,3,5-triazin-2-yl)aniline, to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for our target molecule. This methodology, grounded in established principles of spectroscopic interpretation, offers a robust framework for the characterization of this and similar compounds.

Molecular Structure and Physicochemical Properties

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring with three nitrogen atoms. The structure features two chlorine atoms at positions 4 and 6 of the triazine ring and a diphenylamino group at position 2.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₀Cl₂N₄ | [1] |

| Molecular Weight | 317.17 g/mol | [1] |

| CAS Number | 16033-74-2 | [1] |

| Appearance | White to Off-White Solid (Predicted) |

The presence of the electron-withdrawing triazine ring and the two chlorine atoms significantly influences the electron density and reactivity of the molecule. The two phenyl groups on the amino nitrogen introduce steric hindrance and additional aromatic systems, which will be reflected in the spectral data.

Figure 2: General workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire standard one-dimensional ¹H and ¹³C{¹H} NMR spectra. For unambiguous assignment, two-dimensional correlation experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Spectrum

-

C=N Stretching (Triazine Ring): The stretching vibrations of the C=N bonds within the triazine ring are expected to appear as strong absorptions in the region of 1550-1600 cm⁻¹.

-

C-N Stretching: The stretching vibration of the C-N bond connecting the diphenylamino group to the triazine ring will likely be observed in the 1300-1350 cm⁻¹ range.

-

Aromatic C=C Stretching: The C=C stretching vibrations of the phenyl rings will give rise to several bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds of the phenyl groups are expected in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

-

C-Cl Stretching: The C-Cl stretching vibrations are anticipated to be in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=N Stretch (Triazine) | 1550 - 1600 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1300 - 1350 | Medium |

| Aromatic C-H Bend | 690 - 900 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Experimental Protocol for IR Spectroscopy

Figure 3: General workflow for solid-state IR spectroscopy using an ATR accessory.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the powdered sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 316. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion, with peaks at m/z 316 (M⁺), 318 (M+2)⁺, and 320 (M+4)⁺ in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation Pattern: The fragmentation of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine is likely to involve the loss of chlorine atoms and fragmentation of the diphenylamino group.

-

[M - Cl]⁺: A significant peak corresponding to the loss of a chlorine atom (m/z 281) is expected.

-

[M - 2Cl]⁺: A peak corresponding to the loss of both chlorine atoms (m/z 246) may also be observed.

-

Fragments from the Diphenylamino Group: Fragmentation of the N-phenyl bonds could lead to ions corresponding to the diphenylamino cation ([N(C₆H₅)₂]⁺, m/z 168) and the phenyl cation ([C₆H₅]⁺, m/z 77).

-

Triazine Ring Fragments: Fragmentation of the triazine ring itself can also occur, leading to smaller charged species.

-

| Predicted Ion | Predicted m/z | Interpretation |

| [M]⁺ | 316, 318, 320 | Molecular ion with isotopic pattern for two chlorines |

| [M - Cl]⁺ | 281, 283 | Loss of one chlorine atom |

| [M - 2Cl]⁺ | 246 | Loss of two chlorine atoms |

| [N(C₆H₅)₂]⁺ | 168 | Diphenylamino cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Experimental Protocol for Mass Spectrometry

Figure 4: General workflow for GC-MS analysis.

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is a suitable instrument.

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized and separated from any impurities on the GC column before entering the mass spectrometer. The mass spectrometer will be set to scan a relevant mass range (e.g., m/z 50-500).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and its characteristic isotopic pattern. The fragmentation pattern is then interpreted to provide further structural confirmation.

Conclusion

While direct experimental spectral data for 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine is not widely available, a comprehensive understanding of its expected spectral characteristics can be achieved through a rigorous comparative analysis with its close analog, N-(4,6-dichloro-1,3,5-triazin-2-yl)aniline. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data presented in this guide provide a solid foundation for the identification and characterization of this compound. The detailed experimental protocols offer practical guidance for researchers to obtain and interpret high-quality spectral data. This approach underscores the power of combining predictive spectroscopy with established analytical methodologies to advance chemical research and development.

References

-

PubChem. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. [Link]

-

Capot Chemical. Specifications of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine as a Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract